(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone
Overview
Description
®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone is a chiral lactone compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a gamma-butyrolactone ring. The chiral nature of this compound makes it valuable in the synthesis of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of gamma-butyrolactone.
Chiral Resolution: The racemic mixture of gamma-butyrolactone is resolved into its enantiomers using chiral catalysts or chiral auxiliaries.
Ethoxycarbonylation: The resolved ®-gamma-butyrolactone undergoes ethoxycarbonylation using ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In industrial settings, the production of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone involves large-scale chiral resolution techniques and continuous flow reactors to ensure high yield and purity. The use of advanced chiral catalysts and automated systems enhances the efficiency of the production process.
Types of Reactions:
Oxidation: ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield gamma-hydroxybutyric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted lactones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Gamma-hydroxybutyric acid derivatives.
Substitution: Substituted lactones with various functional groups.
Scientific Research Applications
®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific chiral centers, enhancing drug efficacy and reducing side effects.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone involves its interaction with specific molecular targets, leading to the formation of enantiomerically pure products. The ethoxycarbonyl group facilitates nucleophilic attacks, while the chiral center ensures the formation of optically active compounds. This compound’s unique structure allows it to participate in various biochemical pathways, influencing the synthesis of target molecules.
Comparison with Similar Compounds
(S)-(+)-gamma-Ethoxycarbonyl-gamma-butyrolactone: The enantiomer of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone, differing in its optical rotation.
Gamma-butyrolactone: The parent compound without the ethoxycarbonyl group.
Ethyl gamma-hydroxybutyrate: A related compound with a hydroxyl group instead of a lactone ring.
Uniqueness: ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone is unique due to its chiral nature and the presence of the ethoxycarbonyl group, which enhances its reactivity and selectivity in chemical reactions. Its ability to form enantiomerically pure products makes it valuable in asymmetric synthesis and pharmaceutical applications.
Properties
IUPAC Name |
ethyl (2R)-5-oxooxolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQGWRVDIFBMNW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357406 | |
Record name | (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33019-03-3 | |
Record name | (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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